Cas no 2228473-81-0 (2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine)

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine is a synthetic organic compound featuring a cyclopropylthiazole ring. This compound offers advantages due to its unique structure, which enhances its chemical stability and biological activity. It is suitable for research applications in drug discovery and material science, where its structural diversity allows for potential use in various chemical transformations and bioassays.
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine structure
2228473-81-0 structure
商品名:2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
CAS番号:2228473-81-0
MF:C9H14N2S
メガワット:182.285860538483
CID:5962150
PubChem ID:165672099

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
    • 2228473-81-0
    • EN300-1745809
    • インチ: 1S/C9H14N2S/c1-6(4-10)9-8(7-2-3-7)11-5-12-9/h5-7H,2-4,10H2,1H3
    • InChIKey: JLWCIZCSIKKEPU-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1C(C)CN)C1CC1

計算された属性

  • せいみつぶんしりょう: 182.08776963g/mol
  • どういたいしつりょう: 182.08776963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 67.2Ų

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745809-1.0g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
1g
$1915.0 2023-06-03
Enamine
EN300-1745809-0.05g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
0.05g
$1608.0 2023-09-20
Enamine
EN300-1745809-0.25g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
0.25g
$1762.0 2023-09-20
Enamine
EN300-1745809-10g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
10g
$8234.0 2023-09-20
Enamine
EN300-1745809-1g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
1g
$1915.0 2023-09-20
Enamine
EN300-1745809-10.0g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
10g
$8234.0 2023-06-03
Enamine
EN300-1745809-2.5g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
2.5g
$3752.0 2023-09-20
Enamine
EN300-1745809-0.1g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
0.1g
$1685.0 2023-09-20
Enamine
EN300-1745809-5.0g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
5g
$5553.0 2023-06-03
Enamine
EN300-1745809-0.5g
2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine
2228473-81-0
0.5g
$1838.0 2023-09-20

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine 関連文献

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amineに関する追加情報

Introduction to 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine (CAS No. 2228473-81-0)

2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228473-81-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework comprising a thiazole core appended to a propylamine side chain, further functionalized with a cyclopropyl substituent. The precise arrangement of these structural elements imparts distinct chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery initiatives.

The thiazole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in biologically active molecules. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of the cyclopropyl group into the molecular structure introduces rigidity and steric hindrance, which can modulate binding interactions with biological targets. This structural motif is often employed to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.

The amine functionality at the propyl chain terminus (propan-1-amine) serves as a hydrogen bond acceptor and contributes to the compound's solubility in polar solvents. This feature is critical for formulation development and bioavailability considerations. Additionally, the presence of both sulfur and nitrogen atoms in the thiazole ring enhances its ability to interact with various biological macromolecules, including enzymes and receptors. Such interactions are pivotal for designing molecules with high affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of thiazole derivatives like 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine. High-throughput virtual screening (HTVS) and structure-based drug design (SBDD) approaches have been instrumental in identifying novel scaffolds with enhanced pharmacological efficacy. The compound's potential as an intermediate in synthesizing more complex pharmaceutical agents has been explored through multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and functional group interconversions.

In the context of drug discovery pipelines, 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine has been investigated for its interaction with various therapeutic targets. For instance, its structural motif bears resemblance to known bioactive molecules that modulate enzyme activity or receptor binding. Preliminary in vitro studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases or metabolic enzymes implicated in diseases such as cancer and inflammatory disorders. These findings underscore the importance of exploring structurally diverse analogs to uncover new therapeutic opportunities.

The synthesis of 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine involves multi-component reactions (MCRs) that efficiently assemble complex heterocyclic frameworks from readily available precursors. Transition-metal-catalyzed cross-coupling reactions play a crucial role in constructing the carbon-carbon bonds within the molecule. Palladium-catalyzed processes have been particularly effective in forming the cyclopropyl-thiazole linkage while maintaining high regioselectivity. Such catalytic methods align with green chemistry principles by reducing waste generation and improving reaction efficiency.

The physicochemical properties of 2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine, such as logP (partition coefficient), solubility in organic solvents, and thermal stability, are critical parameters influencing its suitability for pharmaceutical applications. Experimental determination of these properties through techniques like spectroscopy (NMR, IR), chromatography (HPLC), and mass spectrometry provides essential data for optimizing synthetic routes and evaluating potential drug-like characteristics. Computational tools also aid in predicting these properties before experimental validation.

As research progresses, novel synthetic methodologies continue to emerge, enabling more efficient access to complex thiazole derivatives like 2-(4-cyclopropyl-1,3-thiazol-5-yiopropan-l-am ine). Biocatalytic approaches using engineered enzymes have shown promise in facilitating selective functionalizations under mild conditions. Additionally, flow chemistry techniques offer advantages in scalable production by allowing precise control over reaction parameters such as temperature and pressure gradients during synthesis.

The pharmacokinetic behavior of 2-(4-cyclopropyl-l ,3-thiazol -5 -y 1 )pr opan-l-am ine is another area of active investigation . Absorption , distribution , metabolism , excretion , and toxicity (ADMET) studies are conducted to assess how the compound behaves within an organism following administration . These studies help identify potential liabilities early in drug development , minimizing risks associated with late-stage failures . Advanced simulation models predict metabolic pathways involving cytochrome P450 enzymes , providing insights into potential drug-drug interactions or degradation pathways.

The role of chirality in determining biological activity cannot be overstated , particularly for thiazole derivatives where stereoisomers may exhibit markedly different pharmacological profiles . While initial studies on non-stereogenic forms like 2-(4-cyclopropyl-l ,3-thiazol -5 -y 1 )pr opan-l-am ine ) may reveal promising activities , further exploration into enantiomerically pure analogs could unlock enhanced efficacy or reduced side effects . Chiral resolution techniques such as diastereomeric salt formation followed by crystallization provide efficient methods for isolating individual enantiomers for detailed characterization.

In conclusion,2-(4-cyclopropyl-l ,3-thiazol -5 -y 1 )pr opan-l-am ine (CAS No . 2228473 -81 -0) represents an intriguing compound with significant potential across multiple domains of pharmaceutical research . Its unique structural features , coupled with emerging synthetic strategies , position it as a valuable building block for developing novel therapeutics . Continued investigation into its biological activity , synthetic accessibility , and pharmacokinetic profile will further elucidate its role within future medicinal chemistry endeavors . As computational power grows alongside experimental capabilities ,the prospects for discovering next-generation drugs derived from heterocyclic scaffolds like this one remain exceptionally bright .

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